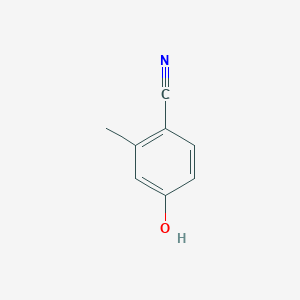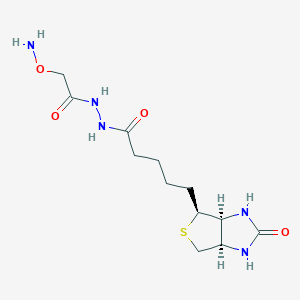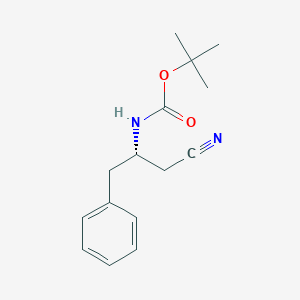
(6-甲基-5-硝基吡啶-2-基)甲醇
描述
“(6-Methyl-5-nitropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 13603-40-2. It has a molecular weight of 168.15 and its IUPAC name is (6-methyl-5-nitro-2-pyridinyl)methanol . It is stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “(6-Methyl-5-nitropyridin-2-yl)methanol” is 1S/C7H8N2O3/c1-5-7 (9 (11)12)3-2-6 (4-10)8-5/h2-3,10H,4H2,1H3 . This indicates the molecular structure of the compound.科学研究应用
甲醇作为化学合成中的关键组分
甲醇是一种简单的醇,在化学合成和能源技术中起着至关重要的作用。Sarki 等人 (2021) 的一项研究重点介绍了它在胺的选择性 N-甲基化中用作 C1 合子和 H2 来源。该研究以 RuCl3.xH2O 为催化剂,该催化剂有效耐受各种胺,将它们转化为 N-甲基化产物。这一过程还促进了文拉法辛和丙咪嗪等药物制剂的合成,突出了甲醇在化学反应中的合成价值 (Sarki 等人,2021)。
甲醇在反应机理中的作用
甲醇在反应机理中的作用也很重要。例如,Sakamoto 和 Plas (1977) 研究了 3-氯-6-甲基-W-硝基哒嗪 1-氧化物与甲醇氨的反应,导致分子上的各种取代。这项研究提供了对硝基哒嗪衍生物在甲醇存在下的行为的见解 (Sakamoto & Plas, 1977)。
配位化学
在配位化学中,已经探索了 6-甲基吡啶-2-甲醇化合物。Telfer 等人 (2008) 研究了它与二价第一行过渡金属盐的相互作用。该研究旨在了解氢键螺旋体的形成,从而产生 Cu(ClO4)2 和 ZnCl2 等多种产物。这项研究对于理解吡啶醇配体的化学及其与各种金属盐的相互作用至关重要 (Telfer 等人,2008)。
安全和危害
属性
IUPAC Name |
(6-methyl-5-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKDKNNONDERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647261 | |
| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-5-nitropyridin-2-yl)methanol | |
CAS RN |
13603-40-2 | |
| Record name | (6-Methyl-5-nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

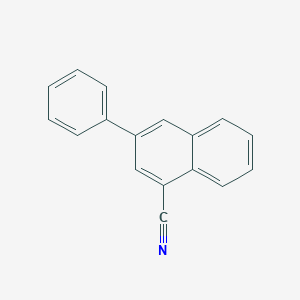
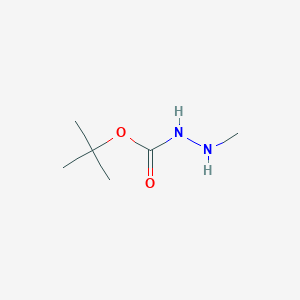
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
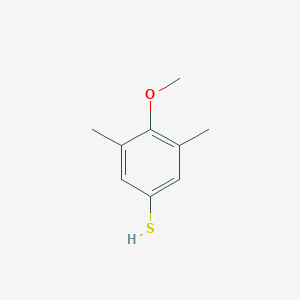

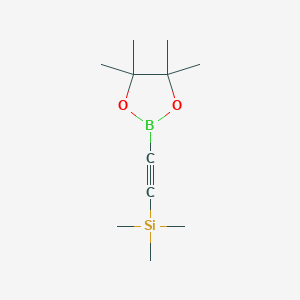
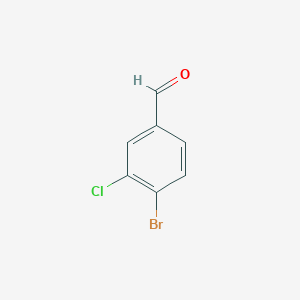
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
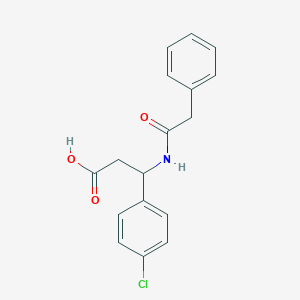
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
